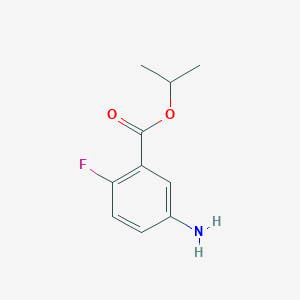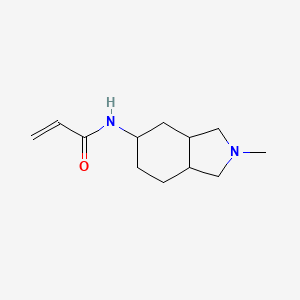![molecular formula C7H4BrN3O2 B2564857 5-溴-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸 CAS No. 1782429-11-1](/img/structure/B2564857.png)
5-溴-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole compounds, including 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, often involves the use of various synthetic techniques . For instance, one method involves the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be complex, often involving multiple steps and various reactants . The specific reactions would depend on the desired end product and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be determined using various analytical techniques. For instance, its molecular weight is 242.03 , and its empirical formula is C7H4BrN3O2 .科学研究应用
合成应用和化学稳定性
溴代三唑并吡啶的合成和化学稳定性,例如8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶,突出了这些化合物作为多用途合成中间体的效用。这些化合物表现出稳定性,可以通过各种化学反应实现进一步多样化,包括钯催化的交叉偶联和直接芳香取代,展示了它们作为有机合成中构建模块的潜力 (唐, 王, 李, & 王, 2014)。
结构表征和晶体学
溴代三唑并吡啶的结构表征,如5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺的合成中所见,为这些化合物的晶体结构提供了宝贵的见解。这些信息对于了解它们的化学行为和在材料科学中的潜在应用至关重要 (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014)。
潜在生物活性
虽然5-溴-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸在生物学背景中的具体应用尚未直接获得,但更广泛的三唑并吡啶类已被研究用于各种生物活性。这些包括抗菌特性,如从异烟酸酰肼合成新的1,2,4-三唑及其抗菌活性评估中所探讨的。此类研究表明,这些化合物有可能作为先导或工具,用于开发新的治疗剂 (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。
作用机制
Mode of Action
Triazolopyridines typically interact with their targets through a variety of mechanisms, including acting as agonists or antagonists .
Biochemical Pathways
Triazolopyridines are known to affect a variety of biochemical pathways due to their broad receptor affinity .
Result of Action
Triazolopyridines are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
未来方向
Triazoles, including 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on the triazole scaffold .
生化分析
Biochemical Properties
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that regulates gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting microtubule polymerization, thereby inhibiting cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with JAK1 and JAK2 kinases results in the inhibition of their activity, thereby blocking downstream signaling pathways involved in inflammation and cancer progression . Additionally, its binding to RORγt alters the expression of target genes, impacting immune responses and metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological effects. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it influences gene expression by binding to nuclear receptors such as RORγt . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZAXCKSFGKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)


![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)


![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
